molecular formula C16H19ClN2OS B2955830 N-[2-[2-(4-chlorophenyl)-4-methyl-1,3-thiazol-5-yl]ethyl]-2-methylpropanamide CAS No. 946374-55-6

N-[2-[2-(4-chlorophenyl)-4-methyl-1,3-thiazol-5-yl]ethyl]-2-methylpropanamide

Cat. No. B2955830
M. Wt: 322.85
InChI Key: VASVBHBJEDDYMX-UHFFFAOYSA-N
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Description

This compound is a complex organic molecule that likely contains a thiazole ring (a type of heterocyclic compound) and a chlorophenyl group . Thiazoles are often found in pharmaceutically active compounds .


Synthesis Analysis

While the specific synthesis pathway for this compound is not available, similar compounds are often synthesized through reactions involving nucleophilic substitution or coupling reactions .


Physical And Chemical Properties Analysis

The physical and chemical properties of a compound depend on its specific structure. For instance, the presence of a chlorophenyl group could potentially increase the compound’s lipophilicity .

Scientific Research Applications

Environmental Fate and Behavior of Parabens

Parabens, which share a common use in consumer products with the queried compound due to their preservative properties, have been extensively studied for their environmental impact. Parabens, including methylparaben and propylparaben, are known for their presence in water bodies and sediments due to their widespread use in cosmetics, pharmaceuticals, and food products. Their biodegradability and the formation of chlorinated by-products upon reaction with free chlorine have raised concerns regarding their persistence and potential toxicity in aquatic environments. Further studies on these aspects could provide valuable insights into the environmental behavior of related compounds, including N-[2-[2-(4-chlorophenyl)-4-methyl-1,3-thiazol-5-yl]ethyl]-2-methylpropanamide, especially in terms of biodegradability, persistence, and the formation of potentially harmful by-products (Haman, Dauchy, Rosin, & Munoz, 2015).

Chlorophenols and Environmental Toxicity

Chlorophenols, structurally related to the chlorophenyl group in the queried compound, are noted for their role as precursors to more persistent and toxic compounds, such as dioxins, in environmental settings. The study of chlorophenols, particularly in relation to municipal solid waste incineration, highlights the complex pathways leading to the formation of toxic by-products. These studies underscore the importance of understanding the environmental fate and toxicological impact of chlorophenyl-containing compounds, providing a framework for assessing the potential environmental implications of N-[2-[2-(4-chlorophenyl)-4-methyl-1,3-thiazol-5-yl]ethyl]-2-methylpropanamide (Peng, Chen, Lu, Huang, Zhang, Buekens, Li, & Yan, 2016).

Future Directions

The future directions for this compound would depend on its intended use. If it’s a pharmaceutical, further studies could focus on optimizing its activity and reducing any potential side effects .

properties

IUPAC Name

N-[2-[2-(4-chlorophenyl)-4-methyl-1,3-thiazol-5-yl]ethyl]-2-methylpropanamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H19ClN2OS/c1-10(2)15(20)18-9-8-14-11(3)19-16(21-14)12-4-6-13(17)7-5-12/h4-7,10H,8-9H2,1-3H3,(H,18,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VASVBHBJEDDYMX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(SC(=N1)C2=CC=C(C=C2)Cl)CCNC(=O)C(C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H19ClN2OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

322.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-{2-[2-(4-chlorophenyl)-4-methyl-1,3-thiazol-5-yl]ethyl}-2-methylpropanamide

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